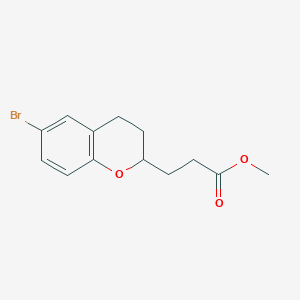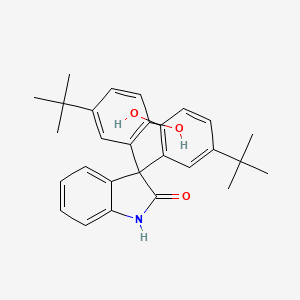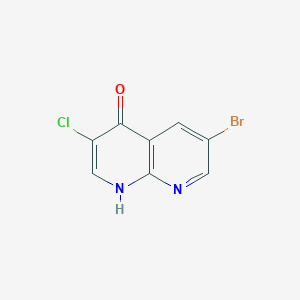
6-Bromo-3-chloro-1,8-naphthyridin-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 6-Bromo-3-chloro-1,8-naphthyridin-4-OL, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.
化学反应分析
Types of Reactions
6-Bromo-3-chloro-1,8-naphthyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: The hydroxyl group at the 4-position can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted naphthyridines .
科学研究应用
6-Bromo-3-chloro-1,8-naphthyridin-4-OL has several scientific research applications:
Medicinal Chemistry: Compounds containing the 1,8-naphthyridine core, like this compound, are investigated for their potential as antibacterial agents.
Materials Science: These compounds are used as ligands in coordination chemistry and as components in light-emitting diodes and dye-sensitized solar cells.
Biological Research: The compound’s biological activities make it a candidate for studies in pharmacology and toxicology.
作用机制
The mechanism of action of 6-Bromo-3-chloro-1,8-naphthyridin-4-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and biological context .
相似化合物的比较
Similar Compounds
1,8-Naphthyridin-4-ol: A similar compound with a hydroxyl group at the 4-position but lacking the bromine and chlorine substituents.
1,5-Naphthyridines: These compounds have a similar core structure but differ in the position of nitrogen atoms and substituents.
Uniqueness
6-Bromo-3-chloro-1,8-naphthyridin-4-OL is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
属性
分子式 |
C8H4BrClN2O |
|---|---|
分子量 |
259.49 g/mol |
IUPAC 名称 |
6-bromo-3-chloro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-5-7(13)6(10)3-12-8(5)11-2-4/h1-3H,(H,11,12,13) |
InChI 键 |
MVCHGMGRLVGREV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=C1C(=O)C(=CN2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


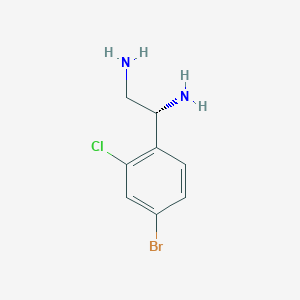
![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)



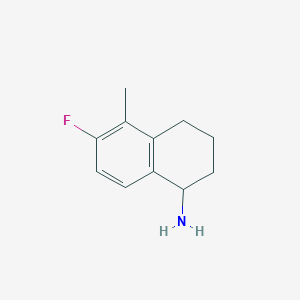
![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
![Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)
![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)

![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)

